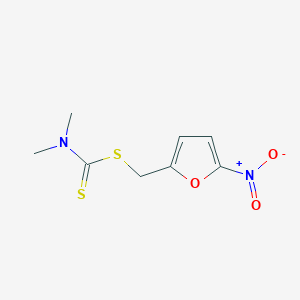
(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate is a chemical compound known for its unique structure and properties. It consists of a nitrofuran moiety attached to a dimethylcarbamodithioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate typically involves the reaction of 5-nitrofuran-2-ylmethyl chloride with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitrofuran derivatives, while reduction can produce aminofuran derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds.
Biology: The compound’s biological activity makes it a candidate for studies on its effects on different biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials and chemicals
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The nitrofuran moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares a similar furan structure but differs in its functional groups and properties.
N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Cyclopropanesulfonamide: Another compound with a furan moiety, used in different applications.
Uniqueness
(5-Nitrofuran-2-yl)methyl dimethylcarbamodithioate is unique due to its combination of a nitrofuran moiety and a dimethylcarbamodithioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
57905-44-9 |
|---|---|
Molecular Formula |
C8H10N2O3S2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H10N2O3S2/c1-9(2)8(14)15-5-6-3-4-7(13-6)10(11)12/h3-4H,5H2,1-2H3 |
InChI Key |
HWIDXZWCYGYSTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


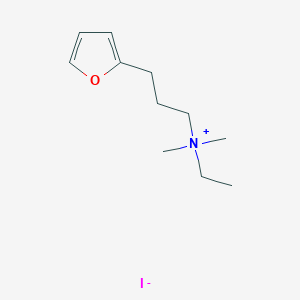
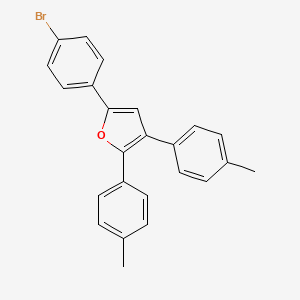
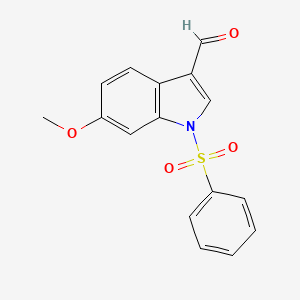
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

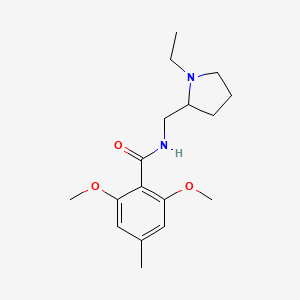
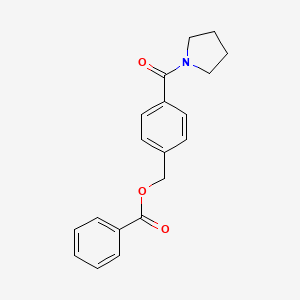
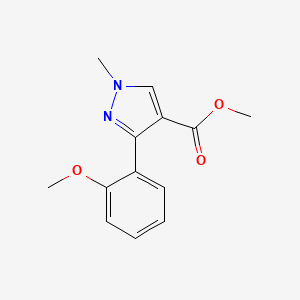
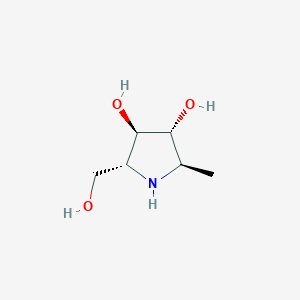

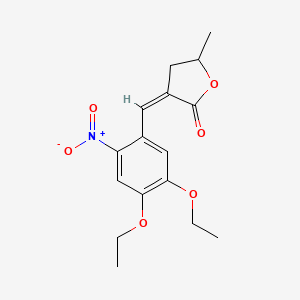
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
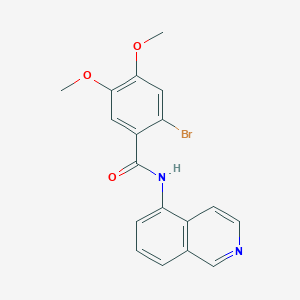
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
